REACTION_CXSMILES
|
[N+]([NH:4][C:5]([NH2:7])=[O:6])([O-])=O.[F:8][C:9]([F:22])([F:21])[C:10]1[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=1)[O:13][CH:14]1[CH2:17]N[CH2:15]1.C(Cl)Cl>C(O)C>[F:8][C:9]([F:21])([F:22])[C:10]1[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=1)[O:13][CH:14]1[CH2:17][N:4]([C:5]([NH2:7])=[O:6])[CH2:15]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(OC2CNC2)C=CC1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 48 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between equal volumes of methylene chloride and water
|
Type
|
EXTRACTION
|
Details
|
The water layer is extracted 3 times with methylene chloride
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
WASH
|
Details
|
The residue is washed with a mixture of 1 vol. of methylene chloride to 20 volumes of toluene
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The precipitate is recrystallized from ethanol/water
|
Type
|
CUSTOM
|
Details
|
to give pale yellow crystals
|
Type
|
CUSTOM
|
Details
|
The crystals are triturated with a mixture of 2 volumes methylene chloride to 20 volumes of toluene for 2 hr
|
Duration
|
2 h
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(OC2CN(C2)C(=O)N)C=CC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |